molecular formula C12H17N3O B2396033 N'-hydroxy-2-piperidinobenzenecarboximidamide CAS No. 860784-50-5

N'-hydroxy-2-piperidinobenzenecarboximidamide

Cat. No.: B2396033
CAS No.: 860784-50-5
M. Wt: 219.288
InChI Key: NNFWEUCFGSDCTC-UHFFFAOYSA-N
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Description

N’-hydroxy-2-piperidinobenzenecarboximidamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . This compound is known for its unique structure, which includes a piperidine ring and a benzenecarboximidamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-hydroxy-2-piperidinobenzenecarboximidamide involves several steps. One common method includes the reaction of 2-piperidinobenzenecarboximidamide with hydroxylamine under specific conditions to introduce the hydroxy group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-hydroxy-2-piperidinobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N’-hydroxy-2-piperidinobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-piperidinobenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. The compound may inhibit or activate specific pathways, depending on its target, leading to its observed biological effects .

Comparison with Similar Compounds

N’-hydroxy-2-piperidinobenzenecarboximidamide can be compared with other similar compounds, such as:

    2-piperidinobenzenecarboximidamide: Lacks the hydroxy group, which may result in different reactivity and biological activity.

    N’-hydroxy-2-piperidinobenzenecarboxamide: Similar structure but with an amide group instead of an imidamide group, leading to different chemical properties.

    N’-hydroxy-2-piperidinobenzenecarboxylate: Contains a carboxylate group, which may affect its solubility and reactivity.

These comparisons highlight the uniqueness of N’-hydroxy-2-piperidinobenzenecarboximidamide, particularly its hydroxy group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-2-piperidin-1-ylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-12(14-16)10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7,16H,1,4-5,8-9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFWEUCFGSDCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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